Cas no 131724-59-9 (Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2,10'-dioxo-, methyl ester,(1'R,3R,4'aR,5'aR,10'aS)-rel-)

Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2,10'-dioxo-, methyl ester,(1'R,3R,4'aR,5'aR,10'aS)-rel- structure
131724-59-9 structure
Product Name:Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2,10'-dioxo-, methyl ester,(1'R,3R,4'aR,5'aR,10'aS)-rel-
Numero CAS:131724-59-9
MF:C21H22N2O5
MW:382.409785747528
CID:172565
PubChem ID:195687
Update Time:2025-04-19

Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2,10'-dioxo-, methyl ester,(1'R,3R,4'aR,5'aR,10'aS)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2,10'-dioxo-, methyl ester,(1'R,3R,4'aR,5'aR,10'aS)-rel-
    • 21-oxoisopteropodine
    • Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2,10
    • Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10...
    • 3',4a,5a,6',7',8',10',10a'-Octahydro-2-hydroxy-1'-methyl-10'-oxospiro(3H)-indole-3,6'-(1'H)pyrano(3,4-f)indolizine-4'-carboxylate
    • methyl (3beta,15beta,19beta)-19-methyl-2,21-dioxoformosanan-16-carboxylate
    • DTXSID00927329
    • 131724-59-9
    • Methyl 2-hydroxy-19-methyl-21-oxo-1,2-didehydroformosanan-16-carboxylate
    • methyl (1'R,3R,4'aR,5'aR,10'aS)-1'-methyl-2,10'-dioxospiro[1H-indole-3,6'-4a,5,5a,7,8,10a-hexahydro-1H-pyrano[3,4-f]indolizine]-4'-carboxylate
    • Inchi: 1S/C21H22N2O5/c1-11-17-12(13(10-28-11)19(25)27-2)9-16-21(7-8-23(16)18(17)24)14-5-3-4-6-15(14)22-20(21)26/h3-6,10-12,16-17H,7-9H2,1-2H3,(H,22,26)/t11-,12+,16-,17-,21-/m1/s1
    • Chiave InChI: FSFVCJQXGSXULW-GMYZOUPFSA-N
    • Sorrisi: O1C=C(C(=O)OC)[C@H]2[C@@H]([C@H]1C)C(N1CC[C@]3(C(NC4C=CC=CC3=4)=O)[C@H]1C2)=O

Proprietà calcolate

  • Massa esatta: 382.15296
  • Massa monoisotopica: 382.15287181g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 2
  • Complessità: 764
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 84.9Ų

Proprietà sperimentali

  • PSA: 84.94
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti